molecular formula C8H7NS B1287494 2-Methyl-4-sulfanylbenzonitrile CAS No. 110888-21-6

2-Methyl-4-sulfanylbenzonitrile

Cat. No.: B1287494
CAS No.: 110888-21-6
M. Wt: 149.21 g/mol
InChI Key: BJOUKTFDTLCMGH-UHFFFAOYSA-N
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Description

Contextualization within Benzonitrile (B105546) and Organosulfur Chemistry

The chemistry of 2-Methyl-4-sulfanylbenzonitrile is rooted in two significant branches of organic chemistry: benzonitrile chemistry and organosulfur chemistry. Benzonitriles, which are aromatic compounds containing a cyano group, are valuable precursors in the synthesis of numerous organic compounds, including amines, amides, and carboxylic acids. The nitrile group's strong electron-withdrawing nature and its ability to participate in various cycloaddition and nucleophilic addition reactions make it a versatile functional group in organic synthesis.

Organosulfur compounds, on the other hand, are organic molecules containing sulfur. wikipedia.org They are ubiquitous in nature, found in essential amino acids like cysteine and methionine, and are integral to many biological processes. wikipedia.org In chemical synthesis, the sulfanyl (B85325) group (also known as a thiol or mercaptan group) is a potent nucleophile and can be readily oxidized to form disulfides, sulfoxides, sulfones, or sulfonic acids. This reactivity makes organosulfur compounds crucial intermediates and building blocks in the creation of complex molecules. britannica.com this compound combines the functionalities of both these classes, offering multiple reactive sites for chemical modification.

Academic Significance in Organic Synthesis and Materials Science Research

The academic significance of this compound lies in its potential as a versatile building block. In organic synthesis, its distinct functional groups allow for selective reactions. For instance, the sulfanyl group can undergo S-alkylation or S-arylation, while the nitrile group can be hydrolyzed, reduced, or converted into a tetrazole ring. This orthogonality enables the stepwise construction of more complex molecular architectures.

In the realm of materials science, benzonitrile derivatives are investigated for their electronic and photophysical properties. ossila.com The introduction of a sulfur atom can influence these properties, potentially leading to novel materials for applications in electronics and photonics. Organosulfur compounds are known to self-assemble on metal surfaces, a property that is exploited in the development of molecular electronics and sensors. The presence of the sulfanyl group in this compound suggests its potential for use in creating self-assembled monolayers (SAMs) on gold or other metal substrates, with the benzonitrile and methyl groups providing further avenues for functionalization. For example, related fluorinated benzonitrile building blocks are used as intermediates in the preparation of materials with thermally activated delayed fluorescence (TADF) for use in Organic Light Emitting Diodes (OLEDs). ossila.com

Overview of Key Research Domains

Research involving this compound and structurally related compounds spans several key domains:

Intermediate Synthesis: A primary area of research is its use as an intermediate in the synthesis of more complex molecules. For example, related methylbenzonitrile derivatives have been utilized in the creation of dual A2A/A2B adenosine (B11128) receptor antagonists for potential applications in cancer immunotherapy. nih.gov

Medicinal Chemistry: The structural motifs present in this compound are found in various biologically active compounds. The development of synthetic routes to this and similar molecules is therefore of interest to medicinal chemists. For instance, 4-fluoro-2-methylbenzonitrile (B118529) is a key intermediate in the synthesis of trelagliptin, a drug used for treating type II diabetes. ossila.comgoogle.com

Materials Chemistry: The potential for this compound to be used in the development of new materials is an active area of investigation. Research into benzonitrile-containing polymers and small molecules for electronic applications is a growing field. ossila.comdoabooks.org The ability of the sulfanyl group to interact with metal surfaces makes it a candidate for studies in surface chemistry and nanotechnology.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₇NS
Molecular Weight 149.21 g/mol
IUPAC Name This compound
SMILES CC1=C(C=C(C=C1)S)C#N
InChI InChI=1S/C8H7NS/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,1H3
InChIKey BJOUKTFDTLCMGH-UHFFFAOYSA-N
Monoisotopic Mass 149.02992 Da

Data sourced from PubChem. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOUKTFDTLCMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601882
Record name 2-Methyl-4-sulfanylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110888-21-6
Record name 4-Mercapto-2-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110888-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-sulfanylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Methyl 4 Sulfanylbenzonitrile

Established Synthetic Pathways

Established methods for the synthesis of 2-Methyl-4-sulfanylbenzonitrile primarily involve the functionalization of a pre-existing benzene (B151609) ring through nucleophilic substitution or metal-catalyzed processes.

Nucleophilic Substitution Reactions in Aromatic Systems

The most direct and established route for preparing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a 2-methyl-4-halobenzonitrile with a sulfur nucleophile. The mechanism proceeds via an addition-elimination sequence, where the nucleophile attacks the carbon atom bearing the leaving group (a halogen). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Current time information in Bangalore, IN.wikipedia.orglookchem.com The aromaticity is restored upon the elimination of the halide ion.

For the reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglookchem.com In the case of this compound synthesis, the nitrile (-CN) group at position 1 acts as a powerful electron-withdrawing group, activating the para-position (C4) for nucleophilic attack. A common starting material is 4-chloro-2-methylbenzonitrile (B1345701), which reacts with a sulfide (B99878) source, such as sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH), to yield the desired product after acidification. wikipedia.org

Optimized Reaction Conditions

The efficiency and yield of the SNAr synthesis are highly dependent on the specific reaction conditions employed.

The choice of solvent is critical for the SNAr pathway. High-boiling, polar aprotic solvents are typically required to facilitate the reaction and ensure the solubility of the reactants. wikipedia.org Commonly used solvents include N-Methylpyrrolidone (NMP), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc). wikipedia.org The basic additive, typically sodium sulfide or sodium hydrosulfide, serves as the source of the sulfur nucleophile. wikipedia.org The reaction is generally heated to temperatures between 140°C and 160°C to drive the substitution. wikipedia.org

Below is a table summarizing typical reaction parameters for the synthesis of 4-sulfanylbenzonitriles via nucleophilic aromatic substitution.

Table 1: Typical Reaction Conditions for SNAr Synthesis of 4-Sulfanylbenzonitriles

Starting Material Sulfur Source Solvent Temperature Product
4-chlorobenzonitrile Sodium sulfide (Na₂S) N-Methylpyrrolidone (NMP) 160°C 4-sulfanylbenzonitrile

This data is based on procedures for analogous compounds as described in the cited literature. wikipedia.org

Regioselectivity in the synthesis of this compound via the SNAr pathway is intrinsically controlled by the structure of the starting material. The substitution occurs specifically at the carbon atom bearing the leaving group. For the synthesis of this particular isomer, a starting material such as 4-chloro-2-methylbenzonitrile or 4-fluoro-2-methylbenzonitrile (B118529) is required. The powerful electron-withdrawing nitrile group activates the halogen at the para position, making it the exclusive site for nucleophilic attack. The directing effects of the methyl and nitrile groups ensure that the incoming sulfanyl (B85325) group is introduced at the C4 position, leading to the formation of the desired this compound isomer with high regioselectivity. lookchem.com

Metal-Catalyzed Coupling Strategies (e.g., Copper and Palladium Catalysis)

When SNAr reactions are not feasible, metal-catalyzed cross-coupling reactions provide a powerful alternative for forming the required carbon-sulfur bond. acsgcipr.org These methods are a cornerstone of modern organic synthesis.

Copper-Catalyzed C-S Coupling (Ullmann Condensation): The Ullmann condensation is a classic copper-promoted reaction used to form aryl thioethers from aryl halides. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of catalytic systems that operate under milder conditions. These systems often employ a copper(I) source, such as copper(I) iodide (CuI), in combination with a ligand. researchgate.netnih.gov Ligands like L-proline or oxalic diamides can facilitate the coupling of aryl chlorides and bromides with thiols or thiol equivalents at more moderate temperatures. researchgate.netbohrium.com

Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Thioetherification): Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol, have been successfully adapted for C-S bond formation. wikipedia.org This methodology is highly versatile and tolerates a wide range of functional groups. rsc.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with a thiolate and subsequent reductive elimination to yield the aryl thioether. acsgcipr.org The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand. Sterically hindered and electron-rich ligands, such as bidentate phosphines (e.g., Xantphos, DPEPhos) and specialized monophosphine ligands, have proven to be highly effective, enabling the coupling of aryl halides with thiols at room temperature in some cases. acs.orgnih.govnih.gov

Table 2: Comparison of Metal-Catalyzed C-S Coupling Strategies

Method Metal Catalyst Typical Ligands Substrates Key Features
Ullmann Condensation Copper (Cu) L-proline, Diamines, Oxalic Diamides wikipedia.orgresearchgate.netbohrium.com Aryl iodides, bromides, activated chlorides Often lower cost than palladium; modern methods have milder conditions. bohrium.com

| Buchwald-Hartwig Coupling | Palladium (Pd) | Bidentate & Monodentate Phosphines (e.g., Josiphos, Xantphos) wikipedia.orgacs.orgnih.gov | Aryl chlorides, bromides, iodides, triflates | Broad substrate scope, high functional group tolerance, often milder conditions. rsc.orgnih.gov |

Emerging Synthetic Approaches

Research continues to yield novel and more efficient methods for C-S bond formation, moving towards greater sustainability and milder reaction conditions.

One significant emerging area is the use of photoinduced copper-catalyzed cross-couplings . These reactions can proceed at very low temperatures (e.g., 0°C to -40°C) using an inexpensive copper(I) catalyst without a specialized ligand. The mechanism is believed to involve a single-electron transfer (SET) pathway, which differs from the traditional thermal reactions. organic-chemistry.org

Direct C-H thiolation represents another frontier, aiming to form C-S bonds by activating a C-H bond on the aromatic ring, thus avoiding the need for pre-functionalized aryl halides. researchgate.net Copper-catalyzed methods using transient directing groups have been developed to achieve ortho-C–H thiolation of aryl aldehydes, providing a potential, though indirect, route to functionalized aryl thiols. rsc.org

Mechanochemistry , specifically ball-milling, is being explored as a solvent-free method for conducting palladium-catalyzed C-S coupling reactions. This technique can be performed under bench-top conditions without the need for dry solvents or an inert atmosphere, offering a greener alternative to traditional solution-phase synthesis. ucl.ac.uk

Finally, the development of new thiol surrogates provides alternative strategies. For instance, sulfonyl chlorides can be used to generate thioethers in a one-pot reaction, and palladium-catalyzed transthioetherification allows for the transfer of a thiol group from one molecule to another. nih.govrsc.orgacs.org

Continuous Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. mdpi.com The application of this technology to the synthesis of substituted benzonitriles, including potentially this compound, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. mdpi.comnih.gov

A potential continuous flow process for synthesizing this compound could involve the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 4-fluoro-2-methylbenzonitrile. In such a setup, a stream of the precursor dissolved in a suitable solvent would be mixed with a stream of a sulfur nucleophile (e.g., sodium hydrosulfide) in a microreactor or a packed-bed reactor. The enhanced heat and mass transfer in a flow reactor would allow for rapid and controlled reaction, minimizing the formation of byproducts. mdpi.com

Furthermore, multi-step sequences can be telescoped into a single continuous flow process. For instance, the synthesis of related heterocyclic compounds from precursors like chloronitrobenzenes has been successfully demonstrated in a continuous flow system involving sequential C-N bond formation, hydrogenation, and cyclization. nih.gov A similar strategy could be envisioned for this compound, where the formation of the nitrile and the introduction of the sulfanyl group occur in sequential flow modules without isolating intermediates. The development of continuous-flow methods for the transfer hydrogenation of benzonitrile (B105546) using safer hydrogen sources like formic acid further highlights the move towards more sustainable and practical processes in nitrile synthesis. researchgate.netqub.ac.uk

Table 1: Comparison of Batch vs. Continuous Flow Processing

FeatureBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by surface area-to-volume ratioExcellent, rapid heat dissipation
Mass Transfer Often diffusion-limitedEnhanced mixing and diffusion
Safety Large volumes of hazardous materialsSmall reaction volumes, better control
Scalability Challenging, requires re-optimizationLinear, by extending operation time
Reproducibility Can be variableHigh, due to precise process control

Principles of Green Chemistry in Synthetic Design

The principles of green chemistry are increasingly integral to the design of synthetic routes for compounds like this compound, aiming to reduce environmental impact and improve safety. rsc.org Key to this is the use of environmentally benign solvents, catalysts, and energy sources.

Utilization of Bio-based Solvents: Traditional syntheses of aromatic nitriles often rely on petroleum-derived dipolar aprotic solvents like DMF or NMP, which have significant toxicity concerns. acsgcipr.org Green chemistry encourages their replacement with bio-based alternatives. researchgate.netcore.ac.uk Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, or dihydrolevoglucosenone (Cyrene), have been investigated as greener alternatives for reactions like nucleophilic aromatic substitutions. acsgcipr.org The synthesis of this compound via an SNAr reaction could potentially be performed in such solvents, significantly improving the environmental profile of the process. acsgcipr.orgrsc.org Water itself is a highly desirable green solvent, and methods for synthesizing aryl nitriles from aromatic aldehydes in an aqueous environment have been developed, minimizing pollution. rsc.org

Catalytic and Energy-Efficient Methods: Modern synthetic methods strive to replace stoichiometric reagents with catalytic alternatives. Biocatalysis, for example, offers a highly sustainable route. Engineered aldoxime dehydratases have been used for the scalable synthesis of aromatic nitriles from the corresponding aldoximes under very mild conditions, avoiding harsh chemicals and high temperatures. nih.gov Another green approach is electrosynthesis, which uses electricity to drive chemical reactions. The direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using a simple nickel catalyst in an aqueous electrolyte represents a cost-effective and environmentally friendly method. rsc.org These catalytic approaches present promising future avenues for the synthesis of this compound.

Table 2: Green Chemistry Metrics for Synthetic Route Evaluation

MetricDescriptionGoal
Atom Economy (MW of product / MW of all reactants) x 100%Maximize
E-Factor Total waste (kg) / Product (kg)Minimize
Process Mass Intensity (PMI) Total mass in process (kg) / Product mass (kg)Minimize
Solvent Intensity Mass of solvent / Mass of productMinimize

Strategic Use of Precursors and Building Blocks in Complex Molecule Synthesis

The molecular architecture of this compound, featuring a nitrile, a thiol, and a substituted aromatic ring, makes it both a synthetic target derived from strategic precursors and a valuable building block for more complex molecules.

Precursors for Synthesis: The synthesis of this compound relies on the availability of suitable starting materials. A highly strategic precursor is 4-fluoro-2-methylbenzonitrile . The fluorine atom is a good leaving group for nucleophilic aromatic substitution (SNAr), allowing for the direct introduction of the sulfanyl group by reaction with a sulfur nucleophile. This precursor is used in the synthesis of other functionalized molecules, such as for active pharmaceutical ingredients (APIs). ossila.com

Another potential synthetic route could start from 2-methyl-4-nitrobenzoic acid or its precursors. google.com The nitro group can be reduced to an amino group, which can then be converted to a diazonium salt. A Sandmeyer-type reaction could then be used to introduce the nitrile group, or the diazonium salt could be used to introduce the sulfanyl group. jeeadv.ac.in

Table 3: Potential Precursors for this compound

PrecursorPotential Synthetic Transformation
4-Fluoro-2-methylbenzonitrileNucleophilic Aromatic Substitution with a thiolating agent
2-Methyl-4-aminobenzonitrileDiazotization followed by reaction with a sulfur nucleophile
4-Amino-3-methylthiophenolCyanation of the aromatic ring
2-Methyl-4-nitroanilineReduction of nitro, diazotization, then Sandmeyer cyanation

As a Building Block: Aromatic nitriles are widely recognized as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov The nitrile group in this compound can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, opening up a wide array of synthetic possibilities. The sulfanyl group is also a versatile functional handle, which can be alkylated, oxidized to sulfoxides or sulfones, or used in cross-coupling reactions.

This dual functionality makes this compound a valuable building block for constructing complex molecular architectures, particularly in medicinal chemistry for the synthesis of novel therapeutic agents. nih.govresearchgate.net For example, the synthesis of fentanyl analogues often involves functionalized piperidine (B6355638) rings, where nitrile-containing intermediates play a key role. researchgate.net The unique substitution pattern of this compound offers the potential to create novel scaffolds for drug discovery.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4 Sulfanylbenzonitrile

Reactivity of the Sulfanyl (B85325) Functional Group

The sulfur atom in 2-Methyl-4-sulfanylbenzonitrile is a versatile center for chemical reactions, particularly oxidative transformations and participation in redox processes.

Oxidative Transformations to Sulfoxides and Sulfones

The sulfur atom of the sulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This reactivity is a general characteristic of sulfides. The oxidation can be achieved using a variety of oxidizing agents, with the product depending on the strength of the oxidant and the reaction conditions. For instance, mild oxidizing agents tend to favor the formation of sulfoxides, while stronger agents or harsher conditions lead to the fully oxidized sulfone.

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), peroxy acids (like m-chloroperbenzoic acid, m-CPBA), and metal-based catalysts. organic-chemistry.orgorganic-chemistry.org The selectivity of these reactions is a key aspect of their synthetic utility. For example, the use of hydrogen peroxide in the presence of a tantalum carbide catalyst has been shown to selectively produce sulfoxides from sulfides in high yields. organic-chemistry.org Conversely, employing a niobium carbide catalyst under similar conditions efficiently yields the corresponding sulfones. organic-chemistry.org

The mechanism of these oxidations generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The resulting intermediate then collapses to form the sulfoxide. Further oxidation to the sulfone proceeds through a similar pathway.

Table 1: Examples of Oxidizing Agents for Sulfide (B99878) to Sulfoxide/Sulfone Transformation

Oxidizing AgentTypical ProductReference
Hydrogen Peroxide (H₂O₂) with Tantalum CarbideSulfoxide organic-chemistry.org
Hydrogen Peroxide (H₂O₂) with Niobium CarbideSulfone organic-chemistry.org
m-Chloroperbenzoic acid (m-CPBA)Sulfoxide/Sulfone organic-chemistry.org
Urea-Hydrogen PeroxideSulfone organic-chemistry.org

Participation in Redox Processes

The sulfanyl group can participate in redox processes beyond simple oxidation. The sulfur atom can exist in various oxidation states, allowing it to act as both an electron donor and acceptor under different chemical environments. This redox activity is fundamental to the role of sulfur-containing compounds in various chemical and biological systems. While specific studies on the electrochemical behavior of this compound are not extensively detailed in the provided search results, the general principles of thiol and sulfide redox chemistry apply.

Reactivity of the Nitrile Functional Group

The nitrile group (C≡N) is a highly versatile functional group characterized by its strong polarization, with an electrophilic carbon atom. libretexts.orgopenstax.org This makes it susceptible to a range of chemical transformations, including reduction, nucleophilic addition, and coordination to metal centers.

Reductive Pathways to Amine Derivatives

The nitrile group of this compound can be reduced to a primary amine, yielding (2-methyl-4-sulfanylphenyl)methanamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. libretexts.orgopenstax.orglibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. libretexts.orgopenstax.orglibretexts.org This initial addition forms an imine anion intermediate. libretexts.orgopenstax.orglibretexts.org A second hydride ion then adds to the imine carbon, resulting in a dianion, which upon protonation with water in a subsequent step, gives the primary amine. libretexts.orgopenstax.org

Table 2: General Reaction Scheme for Nitrile Reduction

ReactantReagentProduct
R-C≡N1. LiAlH₄2. H₂OR-CH₂-NH₂

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. libretexts.orgopenstax.org This reactivity is analogous to that of a carbonyl group. libretexts.orgopenstax.org Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add to the nitrile to form an intermediate imine anion. libretexts.orgchemistrysteps.com Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgopenstax.org This reaction provides a valuable method for the synthesis of ketones from nitriles. libretexts.org

The mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the nitrile carbon. chemistrysteps.com The resulting imine anion is then protonated during the aqueous workup and subsequently hydrolyzed to the corresponding ketone.

Weaker nucleophiles, such as water, require acid catalysis to react with the nitrile group. chemistrysteps.comucalgary.ca Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack by the water molecule. chemistrysteps.comucalgary.ca This leads to the formation of an amide as an intermediate, which can be further hydrolyzed to a carboxylic acid under the reaction conditions. openstax.orgchemistrysteps.com

Ligand Properties in Coordination Chemistry

The nitrogen atom of the nitrile group possesses a lone pair of electrons, enabling it to act as a ligand and coordinate to metal centers. While specific studies detailing the coordination chemistry of this compound are not prevalent in the provided search results, the general principles of nitrile coordination are well-established. The coordination can occur through the nitrogen lone pair, forming a linear M-N-C-R arrangement.

In the context of mixed-ligand complexes, the presence of both a nitrile and a sulfanyl group in this compound offers the potential for it to act as a bidentate ligand, coordinating to a metal center through both the sulfur and nitrogen atoms. The coordination behavior of similar thiophenolate ligands containing a cyano group has been studied, where coordination occurs through both the sulfur and the nitrogen of an amino group, not the cyano group. tjnpr.org However, the potential for the nitrile nitrogen to participate in coordination remains a possibility depending on the metal and the reaction conditions.

Electrophilic and Nucleophilic Aromatic Substitution Studies

The benzene (B151609) ring of this compound is subject to electrophilic attack, with the position of substitution being influenced by the directing effects of the existing substituents. In contrast, nucleophilic aromatic substitution is less common but can be induced under specific conditions.

Electrophilic Aromatic Substitution

The methyl (-CH₃) and sulfanyl (-SH) groups are electron-donating and activate the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgchemguide.co.uk Conversely, the nitrile (-CN) group is strongly electron-withdrawing and deactivates the ring, directing incoming groups to the meta position.

The positions on the ring available for substitution are C3, C5, and C6.

Position C3: Ortho to the methyl group and meta to the sulfanyl group.

Position C5: Meta to the methyl group and ortho to the sulfanyl group.

Position C6: Para to the sulfanyl group and ortho to the methyl group.

Considering the combined effects, the activating and ortho-, para-directing methyl and sulfanyl groups will have a dominant influence over the deactivating, meta-directing nitrile group. Therefore, electrophilic substitution is most likely to occur at the positions activated by the -CH₃ and -SH groups, which are positions 3 and 5. The steric hindrance from the adjacent methyl group might slightly disfavor substitution at position 3 compared to position 5.

A typical electrophilic aromatic substitution reaction is nitration. libretexts.org The reaction of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2-Methyl-3-nitro-4-sulfanylbenzonitrile and 2-Methyl-5-nitro-4-sulfanylbenzonitrile.

Table 1: Predicted Product Distribution for the Nitration of this compound

Product Predicted Major/Minor Theoretical Rationale
2-Methyl-3-nitro-4-sulfanylbenzonitrile Minor Substitution is directed ortho to the activating methyl group but may be sterically hindered.
2-Methyl-5-nitro-4-sulfanylbenzonitrile Major Substitution is directed ortho to the activating sulfanyl group and is less sterically hindered.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) typically requires a strong electron-withdrawing group to be ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, there is no inherent leaving group like a halide. The sulfanyl group is not a good leaving group under normal SNAr conditions.

However, SNAr could be envisaged if the sulfanyl group is first oxidized. For instance, oxidation to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) would increase the electrophilicity of the ring and make the sulfinyl or sulfonyl group a better leaving group, especially with activation from the nitrile group. A transition-metal-free cross-coupling of aryl methyl sulfoxides with alcohols has been reported, proceeding via a nucleophilic addition mechanism. nih.gov This suggests that a similar transformation of an oxidized derivative of this compound could be possible.

Exploration of Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com For this compound, the sulfanyl group offers a potential handle for such transformations, either directly or after modification.

Palladium-catalyzed cross-coupling reactions often utilize aryl halides or triflates as electrophilic partners. uwindsor.ca While the native sulfanyl group is not typically used directly in standard cross-coupling protocols like Suzuki or Stille reactions, C-S bond activation and coupling is an area of ongoing research.

A more conventional approach would involve the conversion of the sulfanyl group into a more reactive functional group. For example, the sulfanyl group could be transformed into a sulfonate ester, such as a mesylate or tosylate, which are known to participate in palladium-catalyzed cross-coupling reactions. youtube.com

Alternatively, the development of catalytic systems for the direct cross-coupling of thiols is an active area of research. These methods could provide a more direct route to functionalize this compound without the need for protecting groups or functional group interconversion.

Table 2: Plausible Suzuki-Miyaura Cross-Coupling of a this compound Derivative

Aryl Electrophile Boronic Acid Catalyst Base Solvent Product
2-Methyl-4-(trifluoromethanesulfonyloxy)benzonitrile Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene (B28343)/H₂O 2-Methyl-4-phenylbenzonitrile
2-Methyl-4-(trifluoromethanesulfonyloxy)benzonitrile 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 2-Methyl-4-(4-methoxyphenyl)benzonitrile

This table presents hypothetical reactions based on established Suzuki-Miyaura cross-coupling methodologies. libretexts.orguwindsor.ca

Stereochemical Control in Reactions Involving Related Chirality (e.g., through catalytic reduction strategies)

Achieving stereochemical control is a central theme in modern organic synthesis. For a molecule like this compound, which is achiral, the introduction of chirality can be accomplished through several strategies.

One potential avenue is the asymmetric oxidation of the sulfanyl group to a chiral sulfoxide. The development of catalytic enantioselective methods for the oxidation of sulfides to sulfoxides is well-established. nih.gov The resulting chiral sulfoxide of this compound could then serve as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions on other parts of the molecule.

Furthermore, if a chiral center is introduced elsewhere in a molecule containing the this compound core, the existing substituents could influence the stereoselectivity of reactions. For instance, in a related system, the stereochemistry of the reduction of a substituted cyclohexanone (B45756) was shown to be influenced by the substituents on the ring. masterorganicchemistry.com This highlights the potential for the methyl and sulfanyl groups to exert stereocontrol in reactions on a modified version of the parent molecule.

The asymmetric synthesis of more complex molecules containing this benzonitrile (B105546) scaffold, such as thiazolines, often relies on key stereochemical-directing steps like asymmetric dihydroxylation. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-Methyl-3-nitro-4-sulfanylbenzonitrile
2-Methyl-5-nitro-4-sulfanylbenzonitrile
2-chloropyridine
2-Methyl-4-(trifluoromethanesulfonyloxy)benzonitrile
Phenylboronic acid
2-Methyl-4-phenylbenzonitrile
4-Methoxyphenylboronic acid
2-Methyl-4-(4-methoxyphenyl)benzonitrile
Sulfoxide
Sulfone
Mesylate
Tosylate
Thiazolines
Nitric acid
Sulfuric acid
Palladium tetrakis(triphenylphosphine)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
Potassium carbonate

Advanced Spectroscopic and Structural Characterization of 2 Methyl 4 Sulfanylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms within the molecule. In the case of 2-Methyl-4-sulfanylbenzonitrile, the spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region will display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The methyl group, being attached to the aromatic ring, will appear as a singlet in a region typical for alkyl groups bonded to an aromatic system. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). msu.edudocbrown.info

Interactive Table: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 7.0 - 8.0 Multiplet
Methyl (CH₃) ~2.5 Singlet

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. oregonstate.edu Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The carbon atom of the nitrile group (C≡N) is characteristically found in the 110-120 ppm range. wisc.edu The aromatic carbons will appear in the downfield region of the spectrum, typically between 125 and 170 ppm, with the carbon atoms directly attached to the electron-withdrawing nitrile group and the sulfur-containing group showing distinct shifts. oregonstate.edu The carbon of the methyl group will resonate at a much higher field. docbrown.info The positions of these signals confirm the 1,2,4-substitution pattern on the benzene ring. docbrown.info

Interactive Table: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C≡N 110 - 120
Aromatic C-CN Variable (downfield)
Aromatic C-CH₃ Variable (downfield)
Aromatic C-SH Variable (downfield)
Aromatic CH 125 - 170

For molecules with complex ¹H NMR spectra, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments would reveal correlations between coupled protons, helping to assign the signals of the adjacent aromatic protons.

HSQC spectroscopy would correlate the signals of the aromatic and methyl protons in the ¹H NMR spectrum to their directly attached carbon atoms in the ¹³C NMR spectrum.

HMBC analysis would show correlations between protons and carbon atoms over two or three bonds. This would be crucial in confirming the connectivity of the methyl group and the nitrile group to their respective positions on the aromatic ring by observing correlations between the methyl protons and the aromatic carbons, and between the aromatic protons and the nitrile carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.netmdpi.comresearchgate.netsemanticscholar.orgnih.gov

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. mdpi.comresearchgate.netsemanticscholar.orgnih.govresearchgate.net

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹, which is characteristic of a nitrile group. ijtsrd.com

Sulfhydryl (S-H) Stretch: A weak to medium absorption band for the S-H stretch is anticipated around 2550-2600 cm⁻¹. The intensity and position can be influenced by hydrogen bonding.

Aromatic C-H Stretch: These vibrations typically appear as a group of bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group are expected in the 2850-2960 cm⁻¹ region.

Aromatic C=C Bending: The characteristic in-plane and out-of-plane bending vibrations of the aromatic ring are observed in the fingerprint region (below 1600 cm⁻¹). researchgate.net

Interactive Table: Characteristic FTIR Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Nitrile (C≡N) Stretch 2220 - 2260
Sulfhydryl (S-H) Stretch 2550 - 2600
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch 2850 - 2960

Raman spectroscopy provides complementary information to FTIR. researchgate.net While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the scattering of light. researchgate.net For this compound, the C≡N and S-H stretching vibrations are also observable in the Raman spectrum. ijtsrd.comresearchgate.net Often, symmetrical vibrations and bonds involving heavier atoms provide strong signals in Raman spectroscopy. chemicalbook.com Therefore, the stretching vibration of the sulfur-containing bond may be more prominent in the Raman spectrum compared to the FTIR spectrum. The combination of both FTIR and Raman data allows for a more complete picture of the vibrational modes of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. wikipedia.org In electron impact mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation of this compound would be influenced by the stability of the resulting ions and neutral fragments. wikipedia.org

The presence of a sulfur atom is often indicated by a characteristic M+2 peak in the mass spectrum, which is approximately 4.2% of the intensity of the molecular ion peak, due to the natural abundance of the ³⁴S isotope. whitman.edu The fragmentation process is guided by the relative stability of the carbocations and radicals formed. wikipedia.org For aromatic compounds like this compound, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

Key fragmentation pathways for this compound would likely involve:

Loss of a methyl radical (CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) of M-15. youtube.com

Loss of the sulfanyl (B85325) group (SH): This would lead to a fragment at m/z M-33.

Cleavage of the C-S bond: This can result in fragments corresponding to the benzonitrile (B105546) moiety and the methylsulfanyl group.

Rearrangement reactions: Intramolecular rearrangements can also occur, leading to more complex fragmentation patterns. wikipedia.org

A detailed analysis of the relative intensities of these fragment peaks provides valuable information for confirming the structure of this compound.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ionm/z (Mass-to-Charge Ratio)Description
[M]⁺149Molecular Ion
[M+2]⁺151Isotopic peak due to ³⁴S
[M-CH₃]⁺134Loss of a methyl radical
[M-SH]⁺116Loss of a sulfanyl group
[C₇H₄N]⁺102Benzonitrile fragment

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. ufg.br For this compound, the key chromophores are the benzene ring, the nitrile group (C≡N), and the sulfanyl group (-SH). shu.ac.ukupenn.edu

The expected electronic transitions for this compound include:

π → π* transitions: These transitions occur in the aromatic ring and the nitrile group, which contain π-bonds. youtube.comanalis.com.my They are typically characterized by high molar absorptivity values. shu.ac.uk

n → π* transitions: The non-bonding electrons on the sulfur and nitrogen atoms can be excited to anti-bonding π* orbitals. youtube.comanalis.com.my These transitions generally have lower molar absorptivities compared to π → π* transitions. shu.ac.uk

n → σ* transitions: The non-bonding electrons on the sulfur atom can also be excited to anti-bonding σ* orbitals. youtube.com Thiols and sulfides typically show absorptions in the 200-220 nm range corresponding to these transitions. upenn.edu

The solvent used can influence the wavelength of maximum absorption (λₘₐₓ). For instance, n → π* transitions often experience a blue shift (shift to shorter wavelengths) in polar solvents. shu.ac.uk

Table 2: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected Wavelength Range (nm)Chromophore
π → π~200-280Aromatic ring, Nitrile group
n → π~280-300Nitrile group, Sulfanyl group
n → σ*~200-220Sulfanyl group

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. mdpi.comnih.gov

For this compound, a single-crystal XRD analysis would reveal:

The planarity of the benzonitrile ring.

The precise bond lengths of the C-S, S-H, C-C, C-N, and C-H bonds.

The bond angles within the molecule.

The arrangement of molecules in the crystal lattice, including any π-π stacking interactions between the aromatic rings. nih.gov

The presence and geometry of any intermolecular hydrogen bonds involving the sulfanyl group.

The crystal system (e.g., monoclinic, triclinic) and space group would also be determined, providing a complete picture of the solid-state structure. analis.com.mymdpi.com

Table 3: Hypothetical Crystal Structure Data for this compound

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Advanced Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. nih.govscirp.org The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contacts. biointerfaceresearch.com

For this compound, a Hirshfeld surface analysis would provide quantitative information on various intermolecular interactions, such as:

H···H contacts: These are typically the most abundant interactions in organic crystals. nih.gov

C···H/H···C interactions: These represent weak van der Waals forces. nih.gov

S···H/H···S interactions: These can indicate the presence of weak hydrogen bonds involving the sulfanyl group. nih.gov

N···H/H···N interactions: These could arise from interactions with the nitrile group. analis.com.mynih.gov

π-π stacking: Indicated by specific patterns in the fingerprint plots derived from the Hirshfeld surface.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePredicted Contribution (%)
H···H40-50
C···H/H···C20-30
S···H/H···S5-15
N···H/H···N5-10
Other (e.g., C···C, C···N)< 5

Integrated Spectroscopic Data Interpretation for Structural Ambiguity Resolution

The true power of spectroscopic analysis lies in the integration of data from multiple techniques to resolve any structural ambiguities. While each method provides valuable information, a combined approach ensures a comprehensive and accurate characterization of this compound.

For example:

MS and NMR: While MS provides the molecular weight and fragmentation pattern, Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the number and connectivity of protons and carbons, including the relative positions of the methyl and sulfanyl groups on the benzene ring.

IR and Raman: Infrared (IR) and Raman spectroscopy would identify the characteristic vibrational frequencies of the functional groups (C≡N, S-H, C-H, aromatic C=C), complementing the structural information from XRD.

UV-Vis and XRD: The electronic transitions observed in the UV-Vis spectrum can be correlated with the molecular geometry and intermolecular interactions determined by XRD. For instance, π-π stacking observed in the crystal structure can influence the π → π* transition energies.

By combining the information from mass spectrometry, UV-Vis spectroscopy, X-ray diffraction, and Hirshfeld surface analysis, a complete and unambiguous structural and electronic picture of this compound can be established. This integrated approach is crucial for understanding the chemical and physical properties of the compound. nih.gov

Computational and Theoretical Investigations of 2 Methyl 4 Sulfanylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of molecular systems. aps.orgarxiv.org This method is favored for its balance of computational cost and accuracy. In DFT, the electronic energy of a system is determined from its electron density. aps.org

For molecules like 2-methyl-4-sulfanylbenzonitrile, DFT calculations can elucidate the electronic structure, which is crucial for understanding its reactivity. ajchem-a.com Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are critical in predicting how the molecule will interact with other chemical species. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Various functionals, which are approximations for the exchange-correlation energy, can be employed within DFT. Common examples include B3LYP and PBE0. researchgate.netresearchgate.net The choice of functional and basis set, such as the 6-311G(d,p) basis set, can influence the accuracy of the predictions. ijtsrd.com For instance, studies on similar benzonitrile (B105546) derivatives have utilized functionals like B3LYP to achieve good agreement between calculated and experimental data. nih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in Molecular Calculations

FunctionalBasis SetTypical Application
B3LYP6-31G(d)Geometry optimization and vibrational frequencies. nih.gov
B3LYP6-311+G(d,p)More accurate electronic properties and spectra. researchgate.net
PBE0def2-TZVPPHigh-accuracy structural and electronic predictions. researchgate.net
M06-2X6-311+G(d,p)Systems with non-covalent interactions. nih.gov

This table is for illustrative purposes and actual choices depend on the specific properties being investigated.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. ijtsrd.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties, although they are often more computationally demanding than DFT. hhu.de

For this compound, ab initio calculations can be used to refine the understanding of its molecular properties. For example, while DFT is often used for initial geometry optimization, higher-level ab initio methods can be employed to obtain more precise values for bond lengths, bond angles, and electronic energies. These methods are particularly valuable for benchmarking the results obtained from more approximate methods like DFT. ijtsrd.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the three-dimensional structure and dynamic behavior of molecules over time.

The three-dimensional structure of this compound is determined by the spatial arrangement of its atoms. Conformational analysis involves identifying the stable arrangements of atoms (conformers) that correspond to energy minima on the potential energy surface. khanacademy.org For this molecule, key conformational features include the orientation of the methyl (-CH₃) and sulfanyl (B85325) (-SH) groups relative to the benzene (B151609) ring. drugdesign.org

Computational methods can be used to optimize the geometry of the molecule, predicting the most stable conformation. drugdesign.org The planarity of the benzene ring and the bond lengths and angles of the substituents are important aspects of its three-dimensional geometry. Due to steric interactions, the molecule may not be perfectly planar. drugdesign.org

The rotation of the methyl and sulfanyl groups around their respective bonds to the benzene ring is not entirely free. These rotations are associated with energy barriers, known as rotational or torsional barriers. ias.ac.in A torsion potential energy scan involves calculating the energy of the molecule as a specific dihedral angle is systematically varied. hhu.de

For this compound, this analysis would reveal the energy cost of rotating the methyl and sulfanyl groups. The resulting potential energy curve shows the stable (low-energy) and unstable (high-energy) conformations. researchgate.net The height of the energy barrier between conformers provides insight into the flexibility of the molecule at different temperatures. nih.gov For example, a low barrier suggests that the group can rotate relatively freely at room temperature. nih.gov

Prediction of Spectroscopic Parameters (e.g., DFT-Calculated NMR Chemical Shifts, IR Frequencies)

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a compound. researchgate.netruc.dk

DFT calculations are particularly effective for predicting vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netruc.dk By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and their corresponding intensities, which can be used to simulate the IR spectrum. biointerfaceresearch.com These simulated spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. nih.gov For instance, the characteristic stretching frequency of the nitrile (C≡N) group can be accurately predicted. ijtsrd.com

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of NMR chemical shifts. imist.ma By predicting the ¹H and ¹³C NMR spectra, researchers can compare the theoretical values with experimental data to validate the molecular structure. nih.govresearchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and whether solvent effects are included in the model. researchgate.net

Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated Spectroscopic Data for Similar Compounds

Spectroscopic ParameterExperimental Range (cm⁻¹)Calculation MethodNotes
C≡N Stretch (IR)~2230B3LYP/6-311G(d,p)The calculated frequency is often scaled to better match experimental values. mdpi.com
C-H Stretch (Aromatic)3000-3100B3LYP/6-311G(d,p)Multiple bands are typically observed in this region. mdpi.com
C-H Stretch (Methyl)2850-2960B3LYP/6-311G(d,p)Symmetric and asymmetric stretching modes can be distinguished. mdpi.com

This table provides typical ranges and is for illustrative purposes. Actual values for this compound would require specific calculations and experimental measurements.

Computational chemistry provides powerful tools for understanding chemical reactions at a molecular level. For a compound like this compound, these methods can predict its behavior in chemical reactions, offering insights that are often difficult to obtain through experimental means alone. kit.edu

Reaction Mechanism Elucidation via Computational Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the energetic landscape of a chemical reaction. This involves identifying the reactants, products, any intermediates, and the transition states that connect them. kit.eduresearchgate.net For this compound, this would mean modeling its interaction with various reactants to understand how the methyl (-CH₃), sulfanyl (-SH), and nitrile (-CN) groups influence the reaction pathway.

A transition state (TS) is a high-energy, transient molecular configuration that exists between reactants and products. ucsb.edu Its structure represents the point of maximum energy along the minimum energy path of a reaction, and locating this state is crucial for understanding the reaction mechanism. kit.edu The energy difference between the reactants and the transition state is the activation energy (Ea), a critical barrier that must be overcome for the reaction to proceed. researchgate.net

For this compound, computational chemists would use algorithms to locate the transition state structures for specific reactions, such as electrophilic aromatic substitution or reactions involving the nitrile or sulfanyl groups. The calculation of the activation energy would indicate how fast the reaction is likely to occur. A lower activation energy implies a faster reaction rate. Studies on other substituted ethenes and benzonitriles have successfully used these methods to calculate activation energies and rationalize reaction outcomes. acs.orgirjweb.com

Table 1: Illustrative Activation Energy Data for a Hypothetical Reaction (Note: The following data is for illustrative purposes only and does not represent actual calculated values for this compound.)

Reaction Pathway Reactant Complex Energy (kcal/mol) Transition State Energy (kcal/mol) Activation Energy (Ea) (kcal/mol)
Ortho-substitution 0.0 [Value not available] [Value not available]
Meta-substitution 0.0 [Value not available] [Value not available]

Insights into Reaction Kinetics and Product Distributions

By calculating the activation energies for all possible reaction pathways, researchers can predict the reaction kinetics and the likely distribution of products. researchgate.net Pathways with lower activation energies will be kinetically favored, leading to the major products. Transition State Theory allows for the calculation of rate constants from the computed activation energies, providing a quantitative prediction of reaction speed. mdpi.com

In the case of this compound, this analysis could predict, for instance, the regioselectivity of an electrophilic attack on the benzene ring. By comparing the activation energies for attack at the different available positions, one could determine which isomer (product) is most likely to form.

Electronic Properties Analysis

The electronic structure of a molecule dictates its reactivity. Computational methods provide a detailed picture of how electrons are distributed and how they behave, which is key to understanding a molecule's chemical properties.

Frontier Molecular Orbitals (HOMO-LUMO Gap) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. nist.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. osti.gov Conversely, a small gap indicates that a molecule is more reactive. osti.gov For this compound, calculating the HOMO-LUMO gap would provide immediate insight into its general reactivity. DFT calculations are a standard method for determining these orbital energies. umich.edu

Table 2: Illustrative Frontier Orbital Data (Note: The following data is for illustrative purposes only and does not represent actual calculated values for this compound.)

Molecular Orbital Energy (eV)
HOMO [Value not available]
LUMO [Value not available]
HOMO-LUMO Gap (ΔE) [Value not available]

Charge Distribution and Reactivity Indices

The way charge is distributed across the atoms of a molecule is fundamental to its reactivity, especially in polar reactions. Computational methods can calculate the partial charge on each atom, often visualized using a Molecular Electrostatic Potential (MEP) map. This map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would reveal the most electron-rich and electron-poor sites, guiding predictions about where the molecule would interact with other reagents. For example, a charge density analysis of a related nitroimidazole derivative highlighted how electrostatic interactions influence crystal packing. nih.gov Reactivity indices, derived from conceptual DFT, provide quantitative measures of local reactivity, further refining these predictions.

Electrophilicity and Nucleophilicity Indices

Global reactivity indices, such as electronegativity, chemical hardness, and the electrophilicity index (ω), offer a quantitative scale for reactivity. nih.gov The electrophilicity index, in particular, measures the stabilization in energy when a molecule acquires additional electronic charge from its environment. researchgate.net A high electrophilicity index indicates a good electrophile, while a low value suggests a better nucleophile.

Similarly, a nucleophilicity index (N) can be defined. nih.gov Calculating these indices for this compound would allow it to be placed on a quantitative scale of reactivity, enabling comparison with a wide range of other known organic molecules. Such calculations have been performed for various benzonitrile N-oxides and other organic molecules to rationalize their reactivity in cycloaddition reactions. nih.gov

Research Applications and Functional Material Development of 2 Methyl 4 Sulfanylbenzonitrile Derivatives

Applications as Advanced Organic Synthesis Intermediates

The reactivity of the nitrile and sulfanyl (B85325) groups allows 2-Methyl-4-sulfanylbenzonitrile to serve as a versatile intermediate in organic synthesis, enabling the construction of a wide array of more complex molecular structures.

Role in the Construction of Complex Organic Architectures

The dual functionality of this compound makes it an ideal starting point for building intricate organic molecules. The sulfanyl group can readily participate in nucleophilic substitution reactions or be oxidized to various other sulfur-containing functional groups. Simultaneously, the nitrile group can undergo hydrolysis to form a carboxylic acid, reduction to form an amine, or participate in cycloaddition reactions. This orthogonal reactivity allows for the sequential and controlled addition of molecular complexity, making it a valuable intermediate for chemists aiming to construct elaborate molecular frameworks.

Precursors for Specialized Organic Compounds (e.g., sulfonamide and organosulfur derivatives)

Derivatives of this compound are key precursors for synthesizing specialized organic compounds, particularly those containing sulfur.

Organosulfur Derivatives: The sulfanyl group is the defining feature of thiols, which are a major class of organosulfur compounds. This group can be alkylated to form thioethers, oxidized to form sulfoxides and sulfones, or reacted to form disulfides. These transformations are fundamental in the synthesis of a wide range of organosulfur compounds with applications in pharmaceuticals and materials science.

Sulfonamides: The synthesis of sulfonamides from a sulfanyl-containing precursor like this compound typically involves a two-step process. First, the sulfanyl group (-SH) is oxidized to a sulfonyl chloride (-SO₂Cl). This is often achieved using an oxidizing agent in the presence of a chlorine source. The resulting sulfonyl chloride is a highly reactive intermediate that can then be readily reacted with ammonia (B1221849) or a primary or secondary amine to form the corresponding sulfonamide (-SO₂NH₂, -SO₂NHR, or -SO₂NR₂). This transformation is a cornerstone of medicinal chemistry.

Contributions to Materials Science Research

The unique electronic and structural properties imparted by the sulfur and nitrile functionalities position this compound derivatives as important components in the creation of novel materials.

Development of Specialty Chemicals and Functional Materials

Substituted 4-mercaptobenzonitriles, including this compound, are identified as valuable intermediates in the preparation of specialty chemicals. For instance, they can be used to synthesize nematic liquid-crystalline products, where the rod-like shape and polarity of the molecule are crucial for forming liquid crystal phases. Furthermore, these compounds have been noted as precursors for herbicides and plant-growth regulators, highlighting their role in the agrochemical industry.

Building Blocks for Polymers and Advanced Materials (e.g., fluorinated polymers, electronic, magnetic, optical materials)

While not a conventional monomer itself, this compound can be chemically modified to act as a building block for advanced polymers and materials. The nitrile and sulfanyl groups can serve as handles to introduce polymerizable groups or to be incorporated into a polymer backbone.

The presence of the polar nitrile group and the polarizable sulfur atom can influence the electronic properties of resulting materials, making them candidates for applications in:

Electronic Materials: As components in organic semiconductors or dielectric materials.

Optical Materials: The aromatic core and functional groups can be modified to create chromophores for dyes or non-linear optical materials.

Advanced Polymers: Incorporation into polymer structures, such as polyamides or polyimides, via conversion of its functional groups, can enhance thermal stability, chemical resistance, and mechanical properties.

Investigation of Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. This effect is often observed in molecules with rotatable parts, such as phenyl rings, that undergo non-radiative decay pathways in solution but become emissive when their intramolecular rotations are restricted in the aggregated state.

Derivatives of this compound possess the structural motifs—an aromatic ring with multiple substituents—that are common in AIE-active molecules (AIEgens). By incorporating this benzonitrile (B105546) core into larger, more sterically hindered molecular designs, it is conceivable to create novel AIEgens. The restriction of intramolecular rotation within aggregates of such complex derivatives could block non-radiative decay channels and "switch on" fluorescence, making them potentially useful for developing new types of sensors, bio-imaging agents, and light-emitting devices.

Catalytic Applications and Ligand Design

The unique electronic and structural characteristics of this compound make it an intriguing candidate for ligand development in catalysis. The interplay between the soft sulfur donor and the π-accepting nitrile group can be harnessed to fine-tune the properties of metal complexes for specific catalytic transformations.

The this compound moiety can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the nitrile group and the sulfur atom of the sulfanyl group. This N,S-chelation can form a stable five-membered ring with the metal ion, a common and stable arrangement in coordination chemistry. mdpi.com The design of such complexes would involve the reaction of a deprotonated form of this compound (as a thiolate) with a suitable metal salt.

The properties of the resulting metal complex can be systematically modified:

Metal Center: The choice of the metal (e.g., Palladium, Nickel, Copper, Rhodium, Ruthenium) would be crucial in determining the catalytic activity. For instance, palladium and nickel are well-known for their role in cross-coupling reactions, while rhodium and ruthenium are often employed in hydrogenation and transfer hydrogenation. researchgate.netthieme-connect.de

Oxidation State: The N,S-ligand can stabilize metals in various oxidation states, which is a key aspect of many catalytic cycles.

Steric and Electronic Effects: The methyl group on the benzene (B151609) ring provides a certain steric influence and also acts as a weak electron-donating group, which can affect the reactivity of the metal center.

The nitrile group, in particular, can act as an electron-acceptor, which can promote key steps in a catalytic cycle, such as reductive elimination, and stabilize low-valent metal species. researchgate.netresearchgate.net

Table 1: Hypothetical Metal Complexes with this compound Ligand This table is illustrative and based on common coordination modes for analogous N,S-donor ligands.

Metal Ion Potential Complex Formula Coordination Geometry Potential Application
Pd(II) [Pd(2-Me-4-S-BZN)₂] Square Planar Cross-coupling reactions
Ni(II) [Ni(2-Me-4-S-BZN)₂] Square Planar Cross-coupling, Hydrogenation
Cu(I) [Cu(2-Me-4-S-BZN)(PPh₃)] Trigonal Planar Click chemistry, C-S coupling
Rh(I) [Rh(2-Me-4-S-BZN)(CO)(PPh₃)] Square Planar Hydroformylation

BZN = benzonitrile

Homogeneous Catalysis

Complexes of this compound with transition metals could be highly effective homogeneous catalysts for a range of organic transformations. Transition metal complexes with sulfur-containing ligands are known to be active in numerous catalytic reactions, including hydrogenation, hydroformylation, and C-C coupling reactions. thieme-connect.derug.nl

For example, a palladium complex of this ligand could potentially catalyze Suzuki or Heck-type cross-coupling reactions. The N,S-ligation could provide the necessary stability and electronic properties to the palladium center to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Similarly, rhodium or ruthenium complexes could be investigated for the hydrogenation of various functional groups. researchgate.net The nitrile functionality within the ligand itself could also undergo catalytic transformations, such as hydration to amides, catalyzed by the coordinated metal center. rug.nl

Table 2: Potential Homogeneous Catalytic Applications and Plausible Performance This table presents hypothetical data based on results from similar catalytic systems.

Catalytic Reaction Catalyst System Substrate Product Yield (%) Selectivity (%)
Suzuki Coupling [Pd(2-Me-4-S-BZN)₂] (0.1 mol%) Aryl bromide + Arylboronic acid >95 >99
Hydrogenation [Ru(2-Me-4-S-BZN)₂(p-cymene)] (1 mol%) Ketone >99 >99

Heterogeneous Catalysis

For applications in heterogeneous catalysis, the this compound ligand could be immobilized on a solid support. The sulfanyl group provides a convenient anchor point for grafting the molecule onto materials like silica, alumina, or polymers. This would lead to the creation of a solid-supported catalyst with several advantages:

Easy Separation: The catalyst can be easily separated from the reaction mixture by simple filtration.

Recyclability: The solid-supported catalyst can be reused for multiple reaction cycles, making the process more economical and sustainable.

Stability: Immobilization can prevent the degradation of the catalyst and the leaching of the metal into the product.

For instance, a palladium complex of supported this compound could be used as a recyclable catalyst for the hydrogenation of nitriles to primary amines, a reaction of significant industrial importance. mdpi.com The solid support can also influence the activity and selectivity of the catalyst.

Table 3: Illustrative Example of Heterogeneous Catalysis This table illustrates a potential application in heterogeneous catalysis, with performance data based on analogous systems.

Catalyst Reaction Conversion (%) (1st Cycle) Product Selectivity (%) Conversion (%) (5th Cycle)
Pd/Silica-S-(2-Me-BZN) Hydrogenation of benzonitrile 100 95 (to benzylamine) 98

Structure Activity Relationships and Design of Derivatives in Academic Research

Systematic Modification of the 2-Methyl-4-sulfanylbenzonitrile Scaffold

Systematic modification of the this compound core structure is a key strategy for exploring its chemical space and establishing a comprehensive SAR. This process involves altering three primary regions of the molecule: the methyl group at position 2, the sulfanyl (B85325) group at position 4, and the benzonitrile (B105546) ring itself.

Key Modification Points:

Position 2 (Methyl Group): The methyl group can be varied in size and electronics. It can be extended to larger alkyl chains (ethyl, propyl), branched (isopropyl), or replaced with other functional groups like a trifluoromethyl group to alter steric bulk and electronic properties.

Position 4 (Sulfanyl Group): The sulfanyl group (-SH) is a versatile handle for modification. It can be alkylated to form various thioethers, oxidized to sulfoxides, sulfones, or converted into sulfonamides and sulfoximines. These changes dramatically alter polarity, hydrogen bonding capacity, and metabolic stability.

The following table illustrates a conceptual framework for the systematic modification of the this compound scaffold.

Table 1: Conceptual Systematic Modifications of this compound

Modification SiteParent GroupExample ModificationsPotential Impact
Position 2-CH₃ (Methyl)-CH₂CH₃ (Ethyl), -CF₃ (Trifluoromethyl)Alters steric hindrance and electronic properties near the nitrile group.
Position 4-SH (Sulfanyl)-SCH₃ (Methylthio), -SO₂CH₃ (Methylsulfonyl), -SO₂NH₂ (Sulfonamide)Modulates polarity, solubility, and hydrogen bonding capabilities.
Position 5-H-F (Fluoro), -Cl (Chloro), -OCH₃ (Methoxy)Influences electron density of the ring, lipophilicity, and metabolic stability.

Influence of Substituents on Reactivity and Electronic Properties

Substituents on the benzene (B151609) ring of this compound have a profound effect on its reactivity and electronic properties. The existing methyl (-CH₃) and sulfanyl (-SH) groups are both considered electron-donating and ortho-, para-directing for electrophilic aromatic substitution. scribd.com This means they activate the ring and direct incoming electrophiles to specific positions.

Activating Groups: The methyl group is a weak activating group that donates electron density through an inductive effect. The sulfanyl group is also activating and donates electron density via resonance.

Directing Effects: Since the sulfanyl group is at position 4, the primary positions activated for further substitution are 3 and 5 (ortho to the sulfanyl group) and position 6 (ortho to the methyl group).

Introducing additional substituents can either enhance or counteract these effects:

Electron-Donating Groups (EDGs): Adding further EDGs, like a methoxy group (-OCH₃), would increase the ring's electron density, enhancing its reactivity in certain reactions.

The electronic properties influenced by these substituents can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.

Table 2: Predicted Influence of Novel Substituents on the Electronic Properties of the this compound Ring

SubstituentPositionElectronic EffectPredicted Impact on Ring Reactivity
-NO₂ (Nitro)5Strongly electron-withdrawingDeactivates the ring towards electrophilic substitution.
-Cl (Chloro)5Inductively withdrawing, weakly deactivatingSlightly decreases ring reactivity.
-OCH₃ (Methoxy)5Strongly electron-donating by resonanceActivates the ring towards electrophilic substitution.

Bioisosteric Replacements in Analog Development (e.g., sulfones, sulfonamides, sulfoximines)

Bioisosteres are atoms or groups of atoms that can be interchanged without significantly altering a molecule's desired biological activity. cambridgemedchemconsulting.com This strategy is widely used in drug design to improve physicochemical properties, reduce toxicity, or enhance metabolic stability. cambridgemedchemconsulting.com For this compound, the sulfanyl group is a prime target for bioisosteric replacement.

Common bioisosteres for a sulfanyl or thioether group include its oxidized forms:

Sulfones (-SO₂R): Replacing a sulfide (B99878) with a sulfone introduces a strong hydrogen bond acceptor and significantly increases polarity. This can improve aqueous solubility but may also increase interactions with biological water molecules.

Sulfonamides (-SO₂NR₂): This group is a versatile bioisostere that can act as both a hydrogen bond donor and acceptor. Its introduction can fundamentally change the interaction profile of the molecule with protein targets.

Sulfoximines (-S(O)NR): Sulfoximines are considered 3D bioisosteres of sulfones. They possess a stable stereocenter at the sulfur atom and offer a distinct vector for hydrogen bonding, providing a more complex and tunable interaction profile.

The pentafluorosulfanyl (SF₅) group has also emerged as a bioisosteric replacement for groups like trifluoromethyl, offering unique properties due to its stability and high lipophilicity. epa.govresearchgate.net

Table 3: Physicochemical Properties of Bioisosteric Replacements for the Sulfanyl Group

Functional GroupHydrogen BondingTypical PolarityMetabolic Stability
Sulfide (-SR)Acceptor (weak)LowSusceptible to oxidation
Sulfoxide (B87167) (-SOR)Acceptor (strong)ModerateCan be reduced or oxidized
Sulfone (-SO₂R)Acceptor (strong)HighGenerally stable
Sulfonamide (-SO₂NHR)Donor & AcceptorHighGenerally stable

Rational Design Principles for Modulating Chemical and Biological Interactions

Rational design combines the principles of SAR, substituent effects, and bioisosterism to create new derivatives with a specific, intended purpose. The goal is to modulate chemical and biological interactions in a predictable way.

For the this compound scaffold, rational design principles would include:

Target Interaction Analysis: If the molecule interacts with a biological target (e.g., an enzyme or receptor), identifying key binding interactions is the first step. For example, if a hydrogen bond with the sulfanyl group is crucial, modifications would aim to preserve or enhance this interaction using bioisosteres like sulfonamides.

Physicochemical Property Tuning: Based on the desired application, properties like solubility, lipophilicity (logP), and metabolic stability can be fine-tuned. To increase water solubility, one might replace the sulfanyl group with a more polar sulfone. To enhance membrane permeability, lipophilic substituents could be added to the aromatic ring.

Conformational Control: The introduction of bulky substituents, such as a tert-butyl group, can restrict the rotation of bonds and lock the molecule into a specific conformation. This can be crucial for fitting into a well-defined binding pocket.

Electronic Modulation: The electronic properties of the benzonitrile ring can be adjusted to influence its reactivity or its ability to participate in π-π stacking or cation-π interactions. This is achieved by adding appropriate electron-donating or electron-withdrawing groups at strategic positions.

By integrating data from systematic modifications and applying these design principles, researchers can move beyond trial-and-error and intelligently navigate the chemical space to develop novel this compound derivatives with optimized properties.

Future Research Directions and Emerging Opportunities

Integration with Data Science and Machine Learning for Chemical Discovery

The intersection of data science and chemistry is creating new paradigms for molecular discovery and design. For a compound like 2-Methyl-4-sulfanylbenzonitrile, these computational tools offer a pathway to rapidly explore its potential without extensive, initial laboratory work.

Machine learning (ML) models, trained on vast datasets of chemical structures and their corresponding properties, are increasingly used to predict the characteristics of novel compounds. researchgate.netaps.org For this compound, ML algorithms could be deployed to forecast a range of physicochemical and biological properties. This data-driven approach can accelerate the identification of potential applications and guide experimental efforts. arxiv.orgyoutube.com

Key areas for ML-driven investigation include:

Property Prediction: Algorithms can estimate properties such as solubility, lipophilicity, and potential toxicity. Models trained on organosulfur and multifunctional organic compounds could predict chemical potentials and thermodynamic stability, offering insights into the compound's behavior in various environments. acs.orgnih.gov

Reactivity Mapping: Machine learning can predict the reactivity of different sites on the molecule. researchgate.net For instance, models could determine the likelihood of reactions at the thiol or nitrile group under various conditions, helping to design synthetic pathways. cmu.educhemrxiv.org

Virtual Screening: By comparing its predicted properties to those of known bioactive molecules, this compound could be virtually screened against biological targets, such as enzymes or receptors, to identify potential pharmaceutical applications.

The table below illustrates hypothetical properties of this compound that could be targeted for prediction using machine learning models.

Table 1: Potential Machine Learning-Driven Property Predictions for this compound

Property Class Specific Target Property Potential Application
Physicochemical Aqueous Solubility Formulation, environmental fate
Boiling Point Purification, process design
Vapor Pressure Atmospheric modeling, safety
Thermodynamic Enthalpy of Formation Reaction calorimetry, stability analysis
Gibbs Free Energy Spontaneity of reactions, equilibrium
Biological Enzyme Inhibition Constant (Ki) Drug discovery, toxicology
Receptor Binding Affinity Pharmaceutical development
Reactivity pKa of Thiol Group pH-dependent reactivity, formulation

By leveraging geometric deep learning and other advanced models, it is possible to achieve predictions with high accuracy, approaching that of quantum chemical calculations but at a fraction of the computational cost. researchgate.net This computational-first approach allows for the efficient prioritization of research efforts and resources.

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The distinct functional groups of this compound—the thiol and the nitrile—offer a rich landscape for exploring new chemical reactions and creating complex derivative molecules.

The thiol group is known for its versatile reactivity. nih.gov Future research could investigate:

S-H/π Interactions: The interaction between the thiol's hydrogen and the aromatic systems of other molecules could be studied to understand its role in molecular recognition and self-assembly. acs.org

Oxidation States: The sulfur atom can be oxidized to various states, including sulfenic acids, sulfinic acids, and sulfonic acids, each with unique properties and potential applications.

Nucleophilic Reactions: As a strong nucleophile, the thiolate anion can be used in a variety of C-S bond-forming reactions, such as alkylation and arylation, to build more complex structures. wikipedia.org Rhodium-catalyzed methods, for example, can efficiently transfer organothio groups without the need for strong bases. nih.gov

The benzonitrile (B105546) group is a valuable precursor in organic synthesis. google.com Opportunities for exploration include:

Functional Group Interconversion: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to different classes of compounds. It can also be converted into tetrazoles, which are important in medicinal chemistry.

Directed C-H Functionalization: The nitrile group can act as a directing group in transition-metal-catalyzed reactions to functionalize the ortho C-H bond (at the 3-position), enabling the synthesis of highly substituted aromatic compounds. nih.gov

Atroposelective Synthesis: While the parent molecule is not chiral, derivatization could lead to precursors for axially chiral benzonitriles, which are of growing interest as chiral ligands and catalysts. nih.govacs.org

The table below summarizes potential transformations for each functional group.

Table 2: Potential Synthetic Transformations for this compound

Functional Group Reaction Type Potential Product Class
Thiol (-SH) Oxidation Sulfoxides, Sulfones
Alkylation/Arylation Thioethers (Sulfides)
Disulfide Formation Disulfides
Michael Addition Thioether adducts
Nitrile (-CN) Hydrolysis Carboxylic Acids
Reduction Primary Amines
Cycloaddition (with azides) Tetrazoles

Development of Sustainable and Economically Viable Synthesis Approaches

The development of green and cost-effective synthetic methods is a central goal of modern chemistry. Future research on this compound should focus on creating synthesis pathways that are safer, more efficient, and environmentally benign compared to traditional methods.

Traditional syntheses of aromatic thiols and nitriles often rely on harsh reagents, multi-step processes, and odorous starting materials. researchgate.netgoogle.comacs.org Emerging sustainable strategies could be adapted for the synthesis of this compound.

For the formation of the C-S bond, promising green approaches include:

Thiol-Free Surrogates: Using "thiol-free" synthesized reagents like N-thiophthalimides can avoid the handling of volatile and malodorous thiols. rsc.org

Electrochemical Synthesis: Electrochemical methods powered by renewable energy can create C-S bonds with high efficiency and minimize waste. researchgate.net

Mechanochemistry: Ball-milling techniques can facilitate reactions in the absence of bulk solvents, reducing environmental impact. acs.org

Photocatalysis: Visible-light photocatalysis offers a sustainable energy source for driving reactions like the synthesis of α-keton thiol esters from thioic acids. acs.org

For the synthesis of the benzonitrile moiety, sustainable alternatives include:

Ammoxidation of Toluene (B28343) Derivatives: The direct ammoxidation of the corresponding methyl group on a xylene precursor using novel catalysts in confined sub-nano spaces can offer high selectivity and efficiency. medcraveonline.com

Use of Recyclable Catalysts/Solvents: Synthesizing the nitrile from a corresponding aldehyde using recyclable ionic liquids can streamline the process and reduce waste. rsc.orgsemanticscholar.org

One-Pot Procedures: Converting benzoic acid derivatives or amides directly to nitriles using milder dehydrating agents or thermal methods can reduce the number of synthetic steps and purification processes. youtube.com

The following table compares conventional and potential sustainable approaches for the key bond formations in this compound.

Table 3: Comparison of Synthetic Approaches for Key Functional Groups

Target Functionality Conventional Method Potential Sustainable Alternative
Aromatic Thiol Reduction of sulfonyl chlorides; Newman-Kwart rearrangement Palladium-catalyzed coupling with sodium thiosulfate; Nickel-catalyzed reaction with thiourea; Use of triisopropylsilanethiolate. researchgate.net

| Benzonitrile | Sandmeyer reaction (from aniline); Dehydration of amides with harsh reagents (e.g., P₂O₅) | Ammoxidation of toluene derivatives; Dehydration using recyclable ionic liquids; Palladium-catalyzed cyanation with zinc cyanide. medcraveonline.comresearchgate.net |

By pursuing these innovative synthetic routes, the production of this compound and its derivatives could become more economically viable and aligned with the principles of green chemistry.

Q & A

Q. How should researchers address discrepancies in reaction yields across studies?

  • Methodology: Systematically vary parameters (catalyst loading, solvent purity) using design of experiments (DoE). Statistical tools (ANOVA) identify significant factors. Compare with literature protocols for analogous sulfanyl-nitriles .

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